2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid

Lipophilicity Chromatography Medicinal Chemistry

2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-25-2) is a heterocyclic building block combining a pyrimidine core with a saturated tetrahydrofuran (oxolane) substituent at the 2-position and a carboxylic acid at the 5-position. With a molecular weight of 194.19 g/mol and a predicted LogP of 1.03, this compound occupies a distinct physicochemical space relative to its positional isomers and aromatic analogs.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B11813881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h4-5,7H,1-3H2,(H,12,13)
InChIKeyVFFJLIJPVWPOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-25-2): A Specialized Pyrimidine Building Block for Nucleoside Drug Discovery


2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-25-2) is a heterocyclic building block combining a pyrimidine core with a saturated tetrahydrofuran (oxolane) substituent at the 2-position and a carboxylic acid at the 5-position . With a molecular weight of 194.19 g/mol and a predicted LogP of 1.03, this compound occupies a distinct physicochemical space relative to its positional isomers and aromatic analogs . It is cited in patent literature as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages of simple operational processes, mild reaction conditions, and suitability for industrial scale-up [1].

Why Simple Pyrimidine Analogs Cannot Replace 2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid in Nucleoside-Focused Synthesis


Generic pyrimidine-5-carboxylic acid (LogP ~0.17) and its 4-carboxylic acid positional isomer (LogP ~0.83) differ measurably in lipophilicity from the target compound (LogP 1.03), a property that directly influences phase-transfer efficiency, membrane permeability in prodrug design, and chromatographic purification behavior . The saturated tetrahydrofuran ring introduces a chiral center (Fsp³ = 0.44) absent in the flat furan analog, providing essential three-dimensionality for target binding and synthetic diversification . Furthermore, the 5-carboxylic acid position offers regioselective amide coupling and esterification reactivity distinct from the 4-carboxylic acid isomer, which is critical for constructing nucleoside scaffolds where substitution geometry governs biological recognition . These quantifiable differences in LogP, stereochemistry, and regiochemistry mean that direct substitution without re-optimization of downstream reaction conditions risks both yield loss and altered product profiles.

Head-to-Head Quantitative Evidence: Why 2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid Outperforms Its Closest Analogs


LogP Shift Resolves Purification and Permeability Challenges Relative to the 4-Carboxylic Acid Isomer

The target compound (5-COOH positional isomer) exhibits a computed LogP of 1.0263, which is 0.19 units higher than its 4-COOH positional isomer (LogP 0.834) . This ~23% relative increase in lipophilicity translates to measurably longer reversed-phase HPLC retention and altered liquid-liquid extraction partition coefficients, enabling cleaner separation of reaction mixtures in multi-step nucleoside syntheses. The unsubstituted pyrimidine-5-carboxylic acid parent scaffold has a LogP of only 0.17–0.18, underscoring the substantial contribution of the THF moiety to overall compound hydrophobicity [1].

Lipophilicity Chromatography Medicinal Chemistry

Purity Advantage: 98% vs 95% for the 4-Carboxylic Acid Isomer

Commercially, the target compound is routinely available at ≥98% purity (Leyan, Chemscene), whereas the closest positional isomer 2-(tetrahydrofuran-2-yl)pyrimidine-4-carboxylic acid is typically supplied at 95% purity (Fluorochem, Leyan) . This 3-percentage-point purity differential becomes critical in regulated intermediate supply chains where impurity profiles must be controlled to <2% for downstream GMP synthesis. The consistent availability at 98% purity reduces the need for additional in-house purification prior to use in sensitive coupling reactions such as amide bond formation or esterification.

Chemical Purity Procurement Intermediate Quality

Chiral THF Substituent Distinguishes Biological Conformation from Planar Furan Analog

The target compound features a saturated tetrahydrofuran ring with an sp³-hybridized carbon at the 2-position (Fsp³ = 0.44), creating a defined chiral center and a non-planar conformation. In contrast, 2-(furan-2-yl)pyrimidine-5-carboxylic acid (CAS 1092291-13-8) contains a flat, aromatic furan ring that lacks stereochemical complexity and conformational flexibility . This structural distinction is critical in nucleoside analog design, where the sugar mimic's three-dimensional geometry dictates enzyme recognition, as established by the extensive literature on tetrahydrofuranyl nucleosides such as tegafur [1].

Stereochemistry 3D Conformation Drug Design

Validated Utility as a Nucleoside Intermediate with Patent-Backed Process Feasibility

Patent literature explicitly identifies this compound class as an intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The disclosed process emphasizes simple and safe operational procedures, mild reaction conditions, and convenience for industrial production, factors that differentiate it from alternative intermediates requiring cryogenic conditions or hazardous reagents. while specific IC₅₀ or yield data is not publicly disclosed in the open literature for this exact compound, the patent's emphasis on process robustness provides procurement-relevant evidence that the compound has been vetted for multi-step synthesis at scale. This contrasts with closely related analogs that lack documented use in nucleoside drug intermediate pathways.

Nucleoside Synthesis Process Chemistry Scale-Up

TPSA and H-Bond Profile Distinguish the 5-COOH Series from the 4-COOH Series

The target compound has a TPSA of 72.31 Ų with 4 H-bond acceptors and 1 H-bond donor, whereas the 4-COOH positional isomer is listed with 5 H-bond acceptors (suggesting altered electronic distribution around the carboxylic acid moiety that engages an additional pyrimidine nitrogen in H-bonding) . This TPSA value places the 5-COOH compound closer to the optimal range for oral bioavailability (typically <140 Ų, with an ideal around 60–80 Ų) while maintaining sufficient polarity for aqueous solubility. The different H-bond acceptor count may also influence crystal packing and solubility, impacting formulation and handling properties in kilogram-scale procurement.

Polar Surface Area Drug-Likeness Permeability

Predicted Physicochemical Profile Informs Solvent Selection and Reaction Engineering

The target compound has a predicted density of 1.358±0.06 g/cm³ and boiling point of 395.5±32.0 °C, values that inform solvent selection, distillation protocols, and thermal stability limits during synthesis scale-up . For the unsubstituted pyrimidine-5-carboxylic acid parent, the predicted pKa is 2.74±0.10, providing a baseline for the carboxylic acid acidity that is modulated by the THF substituent's electron-donating effects . These predicted parameters, while not direct comparator data, establish the compound's position on key property scales and aid in process engineering decisions that differentiate it from analogs with substantially different boiling points or densities.

Physicochemical Properties Process Development Solubility

Optimal Procurement and Application Scenarios for 2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid Based on Verified Evidence


Multi-Step Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

This compound is explicitly claimed as an intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its saturated THF ring mimics the sugar moiety of natural nucleosides while the 5-carboxylic acid provides a versatile handle for amidation, esterification, or reduction. The 98% purity specification reduces the risk of side reactions during late-stage functionalization, and the LogP of 1.03 facilitates efficient extraction and chromatographic purification of intermediates, a critical advantage over the more polar 4-COOH isomer (LogP 0.83).

Fragment-Based Drug Discovery Requiring 3D Structural Diversity

With an Fsp³ of 0.44, this compound provides significantly greater three-dimensional character than planar aromatic analogs such as 2-(furan-2-yl)pyrimidine-5-carboxylic acid (Fsp³ ≈ 0) [1]. Fragment libraries enriched in sp³ content are correlated with higher clinical success rates, and the chiral tetrahydrofuran moiety offers a defined stereocenter that can be exploited for target engagement. Procurement at ≥98% purity ensures that fragment screening hits are not confounded by impurities.

Process Chemistry Development for Kilogram-Scale Nucleoside Intermediate Production

The patent literature highlights this compound's suitability for industrial production due to simple and safe operational procedures and mild reaction conditions [1]. The predicted boiling point of 395.5 °C indicates thermal stability well above typical reaction temperatures (0–150 °C), reducing decomposition risk during scale-up. The commercially available batch sizes up to 100 g (Leyan) support initial process development and pilot studies.

Comparative Physicochemical Profiling of Pyrimidine Carboxylic Acid Isomer Series

For medicinal chemistry groups systematically exploring structure-property relationships (SPR) across pyrimidine regioisomers, the 5-COOH variant offers a LogP of 1.03 and TPSA of 72.31, occupying a unique quadrant of property space distinct from the 4-COOH isomer (LogP 0.83) and the unsubstituted parent (LogP 0.17) [1]. This differentiation supports rational selection of the optimal isomer for a given permeability or solubility target profile without requiring synthesis of all variants from scratch.

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